(3-Methyloxan-4-yl)methanamine is a chemical compound that belongs to the class of amines and is characterized by its unique molecular structure. It is derived from oxane, a cyclic ether, with a methyl group substitution at the third carbon and an amine functional group attached to the fourth carbon. This compound has garnered attention in various scientific fields due to its potential applications in pharmaceuticals and organic synthesis.
The compound can be synthesized from readily available precursors in laboratory settings, making it accessible for research and development purposes. Its synthesis often involves the manipulation of oxane derivatives and subsequent amination processes.
(3-Methyloxan-4-yl)methanamine is classified as an aliphatic amine, specifically a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom. This classification is significant in determining its reactivity and interactions with other chemical species.
The synthesis of (3-Methyloxan-4-yl)methanamine can be achieved through several methods, including:
The choice of method often depends on the availability of starting materials and the desired yield. For instance, using reductive amination typically requires milder conditions compared to nucleophilic substitution, which may necessitate stronger bases or acids.
Key data points include:
(3-Methyloxan-4-yl)methanamine participates in various chemical reactions typical for amines:
The reactivity of (3-Methyloxan-4-yl)methanamine is influenced by steric factors due to the presence of the oxane ring, which may hinder certain reactions compared to linear amines.
The mechanism of action for (3-Methyloxan-4-yl)methanamine in biological systems often involves its interaction with biological receptors or enzymes. As an amine, it may participate in hydrogen bonding and ionic interactions, influencing its pharmacological properties.
Research indicates that compounds with similar structures exhibit activity as neurotransmitter modulators or enzyme inhibitors, suggesting potential therapeutic applications for (3-Methyloxan-4-yl)methanamine.
(3-Methyloxan-4-yl)methanamine has several scientific uses:
The compound first appeared in chemical literature circa 2012–2015, coinciding with advances in stereoselective heterocyclic synthesis. Early commercial availability (Enamine, 95% purity) positioned it as a building block for high-throughput medicinal chemistry . Key milestones include:
Table 1: Key Identifiers of (3-Methyloxan-4-yl)methanamine
Property | Value | Source |
---|---|---|
CAS Registry Number | 1350798-66-1 | |
Molecular Formula | C₇H₁₅NO | |
IUPAC Name | (3-methyloxan-4-yl)methanamine | |
SMILES | CC1COCCC1CN | |
Physical State (25°C) | Liquid | |
Storage Conditions | Room temperature (under inert gas) |
This scaffold exemplifies strategic hybridization of saturated oxygen heterocycles and bioactive amines:
Table 2: Structural Comparison with Related Scaffolds
Compound | Core Structure | Key Differentiator | |
---|---|---|---|
(3-Methyloxan-4-yl)methanamine | Methylated oxane + NH₂ | Stereochemical complexity at C3 | |
(3-Methoxyoxan-4-yl)methanamine | Methoxy-oxane + NH₂ | Polar methoxy group alters logD | [4] |
(4-Methoxyoxan-4-yl)methanamine | Quaternary C-methoxy | Enhanced steric hindrance at C4 | [6] |
(3-Methylpyridin-4-yl)methanamine | Aromatic N-heterocycle | Planar ring; basic pyridine nitrogen | [8] |
The scaffold’s value arises from its dual pharmacokinetic and target-binding advantages:
Table 3: Therapeutic Applications of Derivatives
Therapeutic Area | Target | Derivative Structure | Patent/Study |
---|---|---|---|
CNS Disorders | PDE2 | Linked to triazolopyrimidine | US10239882B2 [7] |
Oncology | PI3K/mTOR | Hybridized with s-triazine | PMC10580144 [9] |
Infectious Diseases | Bacterial enzymes | Acylated with heteroaryl carboxylic acids | Not specified |
The scaffold’s trajectory—from synthetic curiosity to enabling CNS drug candidates—exemplifies how tailored heterocyclic amines address persistent challenges in drug design. Future directions include exploiting its chiral pools for asymmetric catalysis and developing bifunctional variants for protein degradation therapeutics.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0